![molecular formula C14H12Cl2N2O2S B14167381 Ethyl 4-chloro-2-{[(2-chlorophenyl)methyl]sulfanyl}pyrimidine-5-carboxylate CAS No. 7400-04-6](/img/structure/B14167381.png)
Ethyl 4-chloro-2-{[(2-chlorophenyl)methyl]sulfanyl}pyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-chloro-2-{[(2-chlorophenyl)methyl]sulfanyl}pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-2-{[(2-chlorophenyl)methyl]sulfanyl}pyrimidine-5-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chlorobenzyl mercaptan and ethyl 4-chloro-5-formylpyrimidine-2-carboxylate.
Reaction: The 2-chlorobenzyl mercaptan is reacted with ethyl 4-chloro-5-formylpyrimidine-2-carboxylate in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-chloro-2-{[(2-chlorophenyl)methyl]sulfanyl}pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to form corresponding reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe), sodium ethoxide (NaOEt), or primary amines can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Applications De Recherche Scientifique
Ethyl 4-chloro-2-{[(2-chlorophenyl)methyl]sulfanyl}pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl 4-chloro-2-{[(2-chlorophenyl)methyl]sulfanyl}pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby exerting its anticancer or antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: Similar in structure but with a methylthio group instead of the chlorophenylmethylsulfanyl group.
Ethyl 2-chloro-4-(4-substituted phenyl)-6-methylpyrimidine-5-carboxylate: Another pyrimidine derivative with different substituents.
Uniqueness
Ethyl 4-chloro-2-{[(2-chlorophenyl)methyl]sulfanyl}pyrimidine-5-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
7400-04-6 |
|---|---|
Formule moléculaire |
C14H12Cl2N2O2S |
Poids moléculaire |
343.2 g/mol |
Nom IUPAC |
ethyl 4-chloro-2-[(2-chlorophenyl)methylsulfanyl]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H12Cl2N2O2S/c1-2-20-13(19)10-7-17-14(18-12(10)16)21-8-9-5-3-4-6-11(9)15/h3-7H,2,8H2,1H3 |
Clé InChI |
UTVSBQWOLBMHCU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=C(N=C1Cl)SCC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


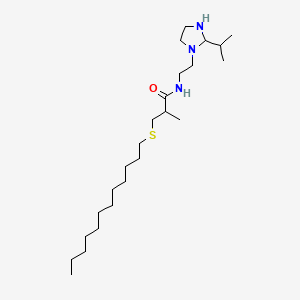
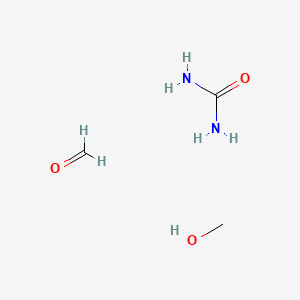
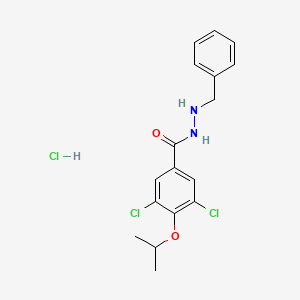
![(2Z)-1-(4-bromophenyl)-2-({[(4-methylphenyl)carbonyl]oxy}imino)propan-1-one](/img/structure/B14167318.png)
![2-Ethyl-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14167334.png)
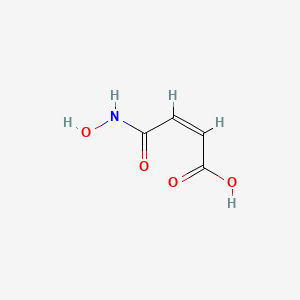
![8-Fluoro-5-methyl-3-(oxolan-2-ylmethyl)pyrimido[5,4-b]indol-4-one](/img/structure/B14167344.png)
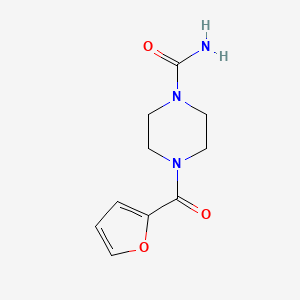

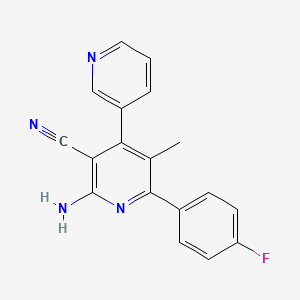
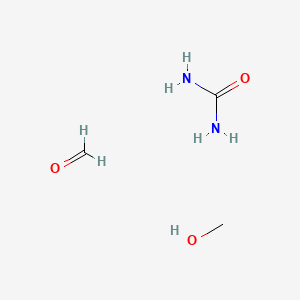

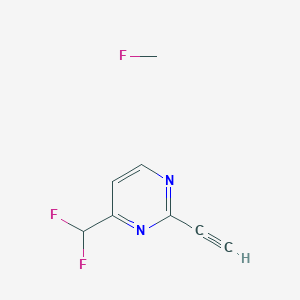
![8-ethoxy-N-(2-methylpropyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14167379.png)
